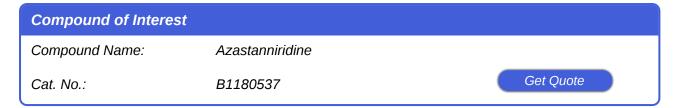


Spectroscopic Characterization of the Azastanniridine Ring: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **azastanniridine** ring, a three-membered heterocycle containing one nitrogen and one tin atom, represents a unique class of organotin compounds with potential applications in organic synthesis and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic techniques employed in the characterization of the **azastanniridine** ring, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of **azastanniridine** derivatives in solution. A combination of ¹H, ¹³C, ¹⁵N, and ¹¹⁹Sn NMR experiments provides a comprehensive picture of the molecular framework.

Data Presentation

The following tables summarize typical NMR spectroscopic data for a hypothetical N-substituted **azastanniridine**. The values are representative and may vary depending on the substituents on the ring and the nitrogen atom.

Table 1: ¹H NMR Data for a Representative **Azastanniridine**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ring CH ₂	2.5 - 3.5	m	-
N-substituent	Varies	-	-

Table 2: ¹³C NMR Data for a Representative **Azastanniridine**

Carbon	Chemical Shift (δ, ppm)	¹J(¹¹¹9Sn, ¹³C) (Hz)
Ring C	30 - 50	300 - 400
N-substituent C	Varies	-

Table 3: 15N NMR Data for a Representative Azastanniridine

Nitrogen	Chemical Shift (δ , ppm)	¹J(¹¹¹ ⁹ Sn, ¹⁵N) (Hz)
Ring N	-150 to -250	50 - 100

Table 4: 119Sn NMR Data for a Representative Azastanniridine

Tin Isotope	Chemical Shift (δ, ppm)
¹¹⁹ Sn	-100 to -200

Experimental Protocols

General Considerations:

- Solvent: Deuterated solvents such as benzene-d₆, toluene-d₈, or CDCl₃ are commonly used. The choice of solvent can influence chemical shifts.
- Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, tetramethyltin (SnMe₄) is a common external standard.



• Temperature: NMR experiments are typically performed at room temperature (298 K).

¹H NMR Spectroscopy:

- Prepare a solution of the azastanniridine compound (5-10 mg) in the chosen deuterated solvent (0.5-0.7 mL).
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.

¹³C NMR Spectroscopy:

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

¹¹⁹Sn NMR Spectroscopy:

- Due to the lower natural abundance and sensitivity of the ¹¹⁹Sn nucleus, a more concentrated sample may be required.
- Acquire a one-dimensional proton-decoupled ¹¹⁹Sn NMR spectrum. The chemical shift is
 highly sensitive to the coordination number and the nature of the substituents on the tin
 atom.

2D NMR Experiments:

• COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.



- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying characteristic functional groups within the **azastanniridine** molecule.

Data Presentation

Table 5: Characteristic IR Absorption Bands for a Representative Azastanniridine

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (aliphatic)	2850 - 3000	Medium-Strong
C-N stretch	1000 - 1250	Medium
Sn-C stretch	500 - 600	Medium-Weak
Sn-N stretch	400 - 500	Medium-Weak
Ring deformation	800 - 900	Medium

Experimental Protocol

- Prepare a sample of the azastanniridine compound. For solid samples, this can be done by preparing a KBr pellet or as a nujol mull. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) can be used.
- Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the **azastanniridine**, confirming its elemental composition.

Data Presentation

Table 6: Expected Mass Spectrometry Data for a Representative Azastanniridine

Ion	m/z	Interpretation
[M]+	Calculated Molecular Weight	Molecular Ion
[M - R] ⁺	M - mass of substituent	Loss of a substituent from the ring or N
Isotope Pattern	Characteristic for Sn	Confirms the presence of tin

Experimental Protocol

- Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-tocharge ratio (m/z).
- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to gain further structural information. The isotopic distribution pattern for tin (which has several isotopes) is a key signature to look for.

X-ray Crystallography

For crystalline **azastanniridine** derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.

Data Presentation



Table 7: Typical Bond Lengths and Angles for an Azastanniridine Ring

Parameter	Value
Sn-N bond length	2.1 - 2.2 Å
Sn-C bond length	2.1 - 2.2 Å
C-C bond length	1.5 - 1.6 Å
C-N bond length	1.4 - 1.5 Å
C-Sn-N bond angle	~60 - 70°
Sn-C-C bond angle	~80 - 90°
C-C-N bond angle	~80 - 90°

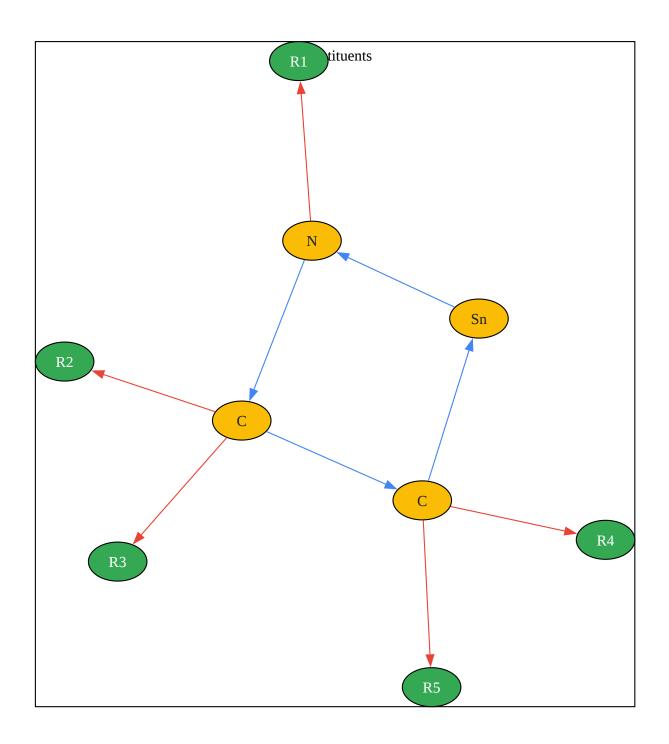
Experimental Protocol

- Grow single crystals of the azastanniridine compound suitable for X-ray diffraction. This is
 often the most challenging step and may require screening various solvents and
 crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Collect diffraction data by irradiating the crystal with monochromatic X-rays.
- Solve and refine the crystal structure using specialized software to obtain the final atomic coordinates and geometric parameters.

Visualizations

The following diagrams illustrate the general structure and a conceptual workflow for the characterization of an **azastanniridine** ring.

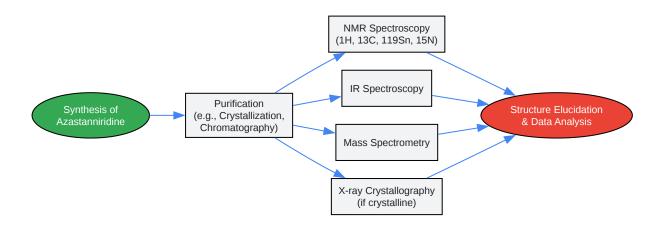




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Caption: General structure of a substituted **azastanniridine** ring.





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Caption: Experimental workflow for the spectroscopic characterization of an **azastanniridine**.

This guide provides a foundational understanding of the key spectroscopic techniques for characterizing the **azastanniridine** ring. The successful application of these methods will enable researchers to unambiguously determine the structure and properties of novel **azastanniridine** derivatives, paving the way for their exploration in various scientific disciplines.

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